N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11(18)16-9-14(19)17-8-2-3-13(10-17)20-12-4-6-15-7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHVOJLDLUEONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyridinyl group and the acetamide moiety. One common synthetic route involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form the pyridinyl-piperidine intermediate. This intermediate is then reacted with an acylating agent such as acetic anhydride to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
-
Cancer Research
- Mechanism : The compound's ability to inhibit iNOS has been linked to reduced tumor growth in preclinical models. By modulating nitric oxide levels, it may alter the tumor microenvironment, making it less conducive to cancer cell proliferation.
- Case Study : In vitro studies demonstrated that N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide significantly reduced the viability of cancer cell lines through apoptosis induction.
-
Neurological Disorders
- Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
- Case Study : Research indicated that administration of this compound in animal models of neurodegeneration resulted in improved cognitive function and reduced markers of oxidative stress.
-
Anti-inflammatory Applications
- Mechanism : By inhibiting iNOS, the compound can mitigate chronic inflammation, which is a common pathway in various diseases.
- Case Study : Animal studies have shown that treatment with this compound led to decreased levels of pro-inflammatory cytokines in models of rheumatoid arthritis.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Research | iNOS inhibition | Reduced tumor growth in vitro |
| Neurological Disorders | Neuroprotection and anti-inflammatory effects | Improved cognitive function in animal models |
| Anti-inflammatory Applications | Modulation of cytokine production | Decreased pro-inflammatory markers |
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The compound’s uniqueness lies in the pyridin-4-yloxy substitution on the piperidine ring. Below is a comparison with structurally related compounds from the literature:
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on structural analysis.
Thermal Stability and Crystallinity
- Higher melting points in morpholine-containing compounds (e.g., 254–255°C for 2f) suggest greater thermal stability than piperidine analogs (204°C for 2e).
Biological Activity
N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex arrangement of functional groups, including a piperidine ring and a pyridine moiety. Its molecular formula is , with a molecular weight of 317.34 g/mol. The presence of these structural elements is believed to contribute significantly to its biological activity.
This compound interacts with specific molecular targets within the body, potentially modulating the activity of various receptors and enzymes. This interaction may lead to several biological effects, including:
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.
- Neuropharmacological Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. A notable study indicated that it exhibited better cytotoxicity compared to standard chemotherapy agents like bleomycin in FaDu hypopharyngeal tumor cells .
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| FaDu | 5.5 | Bleomycin | 8.0 |
| MCF-7 | 1.75 | 5-Fluorouracil | 17.02 |
| MDA-MB-231 | 9.46 | 5-Fluorouracil | 11.73 |
This data suggests that this compound may be a viable candidate for further development as an anticancer therapeutic.
Neuropharmacological Potential
The compound's structural characteristics also indicate potential for neuropharmacological applications, particularly in modulating neurotransmitter systems involved in conditions like Alzheimer's disease. Research into related piperidine derivatives has shown efficacy in inhibiting cholinesterase, which is crucial for managing symptoms associated with neurodegenerative diseases .
Case Studies and Research Findings
- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on FaDu cells, demonstrating significant apoptosis induction and cell cycle arrest at G2/M phase .
- Cholinesterase Inhibition : In a multi-targeted approach to Alzheimer's treatment, compounds similar to this compound showed dual inhibition of cholinesterase and beta-secretase enzymes, indicating potential for cognitive enhancement .
- Safety Profile Assessment : Preliminary toxicity studies conducted on animal models indicated that the compound exhibited a favorable safety profile at therapeutic doses, suggesting its viability for further clinical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
